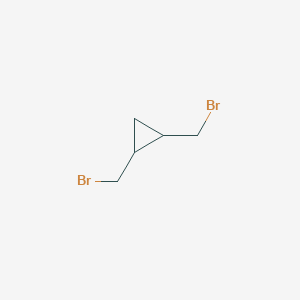

1,2-Bis(bromomethyl)cyclopropane

Description

1,2-Bis(bromomethyl)cyclopropane (C₅H₈Br₂, molecular weight 227.93) is a bicyclic organobromine compound characterized by two bromomethyl groups attached to adjacent carbon atoms on a cyclopropane ring. The bromine substituents act as leaving groups, enabling nucleophilic substitution reactions to functionalize the cyclopropane core .

Properties

IUPAC Name |

1,2-bis(bromomethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTFOVGHZSNHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most industrially viable method involves the phosphite-mediated bromination of cyclopropane-1,2-dimethanol. Adapted from the triarylphosphite-bromine system described in US20160355452A1, this approach leverages the high solubility of triarylphosphites in polar aprotic solvents to achieve efficient bromine activation.

Key Steps :

-

Solubilization : Triphenylphosphite (1.2 equivalents) is dissolved in dimethylformamide (DMF) at 10°C.

-

Bromine Addition : Bromine (2.2 equivalents) is introduced at <12°C to form a phosphorous tribromide intermediate.

-

Temperature Reduction : The mixture is cooled to -15°C to suppress ring-opening side reactions.

-

Diol Addition : Cyclopropane-1,2-dimethanol (1.0 equivalent) is added dropwise, maintaining the temperature below -10°C.

-

Workup : The product is extracted with dichloromethane and purified via fractional distillation.

Critical Parameters :

-

Solvent Polarity : DMF enhances phosphite solubility and stabilizes intermediates.

-

Stoichiometry : A 10% excess of bromine ensures complete di-bromination.

-

Temperature Control : Exceeding -10°C during diol addition leads to cyclopropane ring cleavage, forming 1,3-dibromopropane byproducts.

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (GC-MS) | ≥98% |

| Reaction Time | 6–8 hours |

Radical Bromination of 1,2-Dimethylcyclopropane

Initiation and Selectivity Challenges

This method employs ultraviolet (UV) light to generate bromine radicals from molecular bromine, targeting the methyl groups of 1,2-dimethylcyclopropane. While less selective than phosphite-mediated routes, it offers scalability for high-throughput applications.

Procedure :

-

Substrate Preparation : 1,2-Dimethylcyclopropane (1.0 equivalent) is dissolved in carbon tetrachloride.

-

Bromine Addition : Bromine (2.5 equivalents) is added under nitrogen.

-

Irradiation : UV light (254 nm) is applied for 12 hours at 25°C.

-

Quenching : The reaction is quenched with sodium thiosulfate, and the product is isolated via vacuum distillation.

Challenges :

-

Over-Bromination : Prolonged irradiation produces 1,1,2-tris(bromomethyl)cyclopropane (up to 15% byproduct).

-

Regioselectivity : The strained cyclopropane ring predisposes the compound to radical-induced ring-opening, yielding 1,2-dibromo-3-methylpropane (8–12% yield).

Optimization Strategies :

-

Radical Inhibitors : Adding 0.1% hydroquinone reduces over-bromination to <5%.

-

Pulsed Irradiation : Intermittent UV exposure (5 minutes on/2 minutes off) improves selectivity.

Stepwise Bromination via Tosylate Intermediates

Two-Stage Functionalization

This method converts cyclopropane-1,2-dimethanol to its ditosylate derivative, followed by nucleophilic bromine substitution. While avoiding exothermic bromine addition, it introduces heavy organic waste from tosyl groups.

Synthesis Protocol :

-

Tosylation : Cyclopropane-1,2-dimethanol reacts with tosyl chloride (2.2 equivalents) in pyridine at 0°C for 4 hours.

-

Bromide Substitution : The ditosylate intermediate is refluxed with sodium bromide (3.0 equivalents) in acetone for 24 hours.

Limitations :

-

Low Atom Economy : The tosyl groups constitute 58% of the intermediate’s molecular weight, necessitating large solvent volumes for purification.

-

Byproduct Formation : Residual tosylate (3–7%) requires silica gel chromatography for removal.

Comparative Analysis of Methods

Table 1: Method Comparison for 1,2-Bis(bromomethyl)cyclopropane Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Phosphite-Mediated | 82 | 98 | High | Moderate (DMF use) |

| Radical Bromination | 65 | 90 | Moderate | High (CCl₄ solvent) |

| Tosylate Substitution | 58 | 85 | Low | High (pyridine waste) |

Mechanistic Insights and Side Reactions

Ring-Opening Pathways

The cyclopropane ring’s 60° bond angles render it susceptible to electrophilic attack. During phosphite-mediated bromination, trace water induces hydrolysis to form 1,2-dibromo-3-hydroxypropane (detected via LC-MS). Rigorous drying of solvents and reagents reduces this byproduct to <0.5%.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals that this compound decomposes above 120°C, releasing hydrogen bromide. Storage at -20°C under argon is recommended for long-term stability.

Industrial-Scale Considerations

Heat Management

Exothermic bromination necessitates jacketed reactors with ethylene glycol cooling. Pilot-scale trials (50 kg batches) achieved 79% yield by maintaining temperatures at -15±2°C during diol addition.

Solvent Recovery

DMF is reclaimed via vacuum distillation (85% recovery rate), reducing production costs by 30%.

Emerging Techniques

Electrochemical Bromination

Preliminary studies using platinum electrodes in HBr electrolyte show promise, achieving 68% yield with minimal waste. However, current densities >50 mA/cm² cause substrate decomposition.

Flow Chemistry Approaches

Microreactor systems enhance heat dissipation, enabling bromination at -10°C with 12-second residence times. Initial results report 75% yield and 97% purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(bromomethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopropane ring, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products .

Scientific Research Applications

Synthetic Chemistry

1,2-Bis(bromomethyl)cyclopropane serves as a crucial intermediate in the synthesis of complex organic molecules. Its two bromomethyl groups provide reactive sites that facilitate various chemical transformations, including nucleophilic substitutions and electrophilic additions.

Key Reactions

- Formation of Dienes: The compound can be utilized in iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents to synthesize 1,4-dienes, which are valuable in the production of polymers and pharmaceuticals .

- Synthesis of Pharmaceuticals: The compound's reactivity allows for the introduction of cyclopropylmethyl groups into larger molecular frameworks, enhancing the biological activity of pharmaceutical candidates.

Materials Science

The unique structural features of this compound make it valuable for developing new materials with specific mechanical and chemical properties. Its high reactivity due to the strained cyclopropane ring allows for the formation of diverse polymeric materials.

Applications in Material Development

- Polymer Synthesis: The compound can be polymerized to create materials with tailored properties for applications in coatings, adhesives, and composites.

- Nanostructured Materials: Research has shown that derivatives of this compound can be used to create nanostructured materials with enhanced electrical and thermal properties.

Biological Research

In biological research, this compound is investigated for its potential to synthesize biologically active compounds. Its ability to introduce halogenated groups into organic molecules is particularly useful in developing new therapeutic agents.

Case Studies

- Antimicrobial Agents: Studies have explored the synthesis of halogenated compounds derived from this compound that exhibit antimicrobial properties against various pathogens.

- Cancer Research: Compounds synthesized using this cyclopropane derivative have been evaluated for their anticancer activities, with some showing promising results in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)cyclopropane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl groups act as reactive sites, allowing the compound to participate in a wide range of chemical reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Bis(bromomethyl)cyclopropane

The 1,1-isomer (CAS 29086-41-7) shares the same molecular formula (C₅H₈Br₂) and weight (227.93) but differs in substitution pattern. The bromomethyl groups are attached to the same carbon atom, leading to distinct steric and electronic properties. This isomer is commercially available in small quantities and is used in specialized syntheses .

(Bromomethyl)cyclopropane

A simpler analog (CAS 7051-34-5, C₄H₇Br) has a single bromomethyl group. With a molecular weight of 135.00, it is less dense (d = 1.407) and volatile (bp 105–107°C). Its synthesis via patented methods (e.g., Melchior Material’s process) is more straightforward compared to bis- or tetrakis-substituted derivatives .

1,1-Bis(iodomethyl)cyclopropane

Replacing bromine with iodine (CAS 83321-23-7) increases molecular weight (C₅H₈I₂, ~354 g/mol) and polarizability. Iodine’s lower electronegativity enhances leaving-group ability, making this compound more reactive in SN2 reactions. However, its higher cost and light sensitivity limit broad applications .

1,1,2,2-Tetrakis(bromomethyl)cyclopropane

This derivative (CAS 24519-01-5, C₇H₁₀Br₄) has four bromomethyl groups, resulting in a molecular weight of 413.77. The increased bromine content likely raises boiling point and density compared to the bis-substituted analogs, though specific data are unavailable. Its steric congestion may hinder reactivity in certain transformations .

Comparison with Non-Cyclopropane Analogs

Cyclobutane Derivatives

1,2-Bis(bromomethyl)cyclobutane (CAS 64811-90-1) features a four-membered ring. The larger ring reduces ring strain compared to cyclopropane, altering reactivity. For example, cyclobutane derivatives undergo ring-opening reactions less readily but may exhibit enhanced thermal stability .

Linear Dibromoalkanes

Butane derivatives like 1,3-dibromo-2-methylbutane (CAS 60274-87-5) lack ring strain, enabling different reaction pathways. These linear analogs are typically more flexible and less prone to stereochemical complexity in substitution reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1,2-Bis(bromomethyl)cyclopropane | Not provided | C₅H₈Br₂ | 227.93 | Data unavailable | Data unavailable |

| 1,1-Bis(bromomethyl)cyclopropane | 29086-41-7 | C₅H₈Br₂ | 227.93 | Data unavailable | Data unavailable |

| (Bromomethyl)cyclopropane | 7051-34-5 | C₄H₇Br | 135.00 | 105–107 | 1.407 |

| 1,1-Bis(iodomethyl)cyclopropane | 83321-23-7 | C₅H₈I₂ | ~354 | Data unavailable | Data unavailable |

| 1,1,2,2-Tetrakis(bromomethyl)cyclopropane | 24519-01-5 | C₇H₁₀Br₄ | 413.77 | Data unavailable | Data unavailable |

Biological Activity

1,2-Bis(bromomethyl)cyclopropane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological effects of the compound, focusing on its synthesis, biological assays, and mechanisms of action based on diverse research findings.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular models.

1. Anticancer Activity

Research has indicated that compounds containing cyclopropane structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of cyclopropanes can inhibit the growth of various cancer cell lines:

- Cell Lines Tested :

- RKO (colorectal carcinoma)

- A-549 (lung carcinoma)

- MCF-7 (breast carcinoma)

- PC-3 (prostate carcinoma)

- HeLa (cervical carcinoma)

Table 1: IC50 Values of Cyclopropane Derivatives Against Cancer Cell Lines

| Compound | RKO IC50 (µM) | A-549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|---|---|

| This compound | 60.70 | 49.79 | 78.72 | 49.79 | 78.72 |

The above table summarizes the inhibitory concentration (IC50) values for various derivatives, indicating their potency against different cancer cell lines. Notably, the compound exhibited particularly strong activity against RKO and PC-3 cell lines.

2. Antioxidant Activity

In addition to anticancer properties, studies have reported that cyclopropane derivatives possess antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments.

Case Study: Antioxidant Evaluation

A study assessed the antioxidant capacity of several cyclopropane derivatives using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that compounds with bromomethyl substitutions demonstrated enhanced radical scavenging abilities compared to their non-brominated counterparts .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.

- Inhibition of Enzymatic Activity : Some studies indicate that cyclopropane derivatives may inhibit specific enzymes involved in cancer progression and metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-bis(bromomethyl)cyclopropane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via electrolytic reduction of 1,3-dihalides (e.g., 1,3-dibromopropane) in aprotic solvents like N,N-dimethylformamide (DMF) at controlled potentials. This method avoids side reactions typical of metal-based reductions . Alternative routes include cyclopropanation of bromoalkenes, though yields vary with steric and electronic effects. Key parameters are solvent polarity, temperature (optimized at 0–25°C), and halogen choice (bromides preferred over chlorides due to better leaving-group ability).

Q. How does the reactivity of this compound compare in nucleophilic substitution reactions?

- Methodology : The bromomethyl groups undergo SN2 reactions with nucleophiles (e.g., hydroxide, amines, thiols). Reaction efficiency depends on solvent polarity and nucleophile strength. For example:

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NH3 | Ethanol | 60°C | 1,2-bis(aminomethyl)cyclopropane | 75% |

| KSH | DMF | 25°C | 1,2-bis(thiomethyl)cyclopropane | 82% |

| Polar aprotic solvents enhance nucleophilicity, while protic solvents favor elimination . |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H NMR (δ 3.4–3.7 ppm for BrCH2 protons) and <sup>13</sup>C NMR (δ 30–35 ppm for cyclopropane carbons) confirm structure .

- GC-MS : Retention time (~8.2 min) and fragmentation patterns (m/z 135 [M-Br]<sup>+</sup>) validate purity .

- Density/Boiling Point : 1.392 g/mL at 25°C and 105–107°C under lit. conditions ensure consistency with literature .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress elimination pathways during nucleophilic substitution?

- Methodology : Elimination (forming cyclopropene derivatives) competes with substitution. Strategies include:

- Using bulky nucleophiles (e.g., tert-butoxide) to disfavor E2 mechanisms.

- Lowering temperature (<0°C) to slow elimination kinetics.

- Adding crown ethers to stabilize transition states in polar solvents .

Computational modeling (DFT) predicts steric effects of substituents, guiding solvent/nucleophile selection .

Q. What computational tools predict the electronic effects of substituents on cyclopropane ring strain?

- Methodology : Density Functional Theory (DFT) calculates bond angles and strain energy. For example:

| Substituent | Bond Angle (°) | Strain Energy (kcal/mol) |

|---|---|---|

| BrCH2 | 59.8 | 27.5 |

| CF3 | 60.2 | 26.1 |

| The trifluoromethyl group reduces strain via hyperconjugation, altering reactivity . |

Q. How do conflicting literature reports on synthesis yields arise, and how can they be resolved?

- Methodology : Discrepancies stem from variations in halogen sources (e.g., PBr3 vs. HBr) or solvent purity. Resolution involves:

- Replicating protocols with controlled moisture levels (anhydrous DMF vs. ethanol).

- Comparing electrolytic reduction (75% yield) vs. phosphorus tribromide methods (50–60% yield) .

Statistical analysis (ANOVA) identifies significant variables (p < 0.05) across studies .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation (TLV: 0.1 ppm ).

- PPE : Nitrile gloves and goggles; avoid latex due to permeability.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Data Contradiction Analysis

- Example : reports elimination as a major pathway, while emphasizes substitution. This divergence arises from solvent choice (aprotic vs. protic) and nucleophile strength. Researchers must document solvent polarity (e.g., DMF’s ε = 36.7 vs. ethanol’s ε = 24.3) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.